FTase-IN-1

Farnesyltransferase Inhibition Cancer Therapeutics Enzyme Assay

FTase-IN-1 (compound 17a, CAS 2490538-41-3) is a synthetic small-molecule farnesyltransferase (FTase) inhibitor belonging to the indolizine-phenothiazine hybrid chemotype. Discovered as part of a series of dual FTase/tubulin polymerization inhibitors, FTase-IN-1 exhibits an FTase IC50 of 0.35 µM and demonstrates nanomolar-range antiproliferative activity across the NCI-60 cancer cell panel with GI50 values ranging from 1.8 to 6.5 nM.

Molecular Formula C23H16N2O2S
Molecular Weight 384.5 g/mol
Cat. No. B12413395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTase-IN-1
Molecular FormulaC23H16N2O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4
InChIInChI=1S/C23H16N2O2S/c1-14(26)20-13-16(19-7-4-5-11-25(19)20)23(27)15-9-10-18-22(12-15)28-21-8-3-2-6-17(21)24-18/h2-13,24H,1H3
InChIKeyQPASHDWXDWXGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FTase-IN-1 Procurement Guide: An Indolizine-Phenothiazine Farnesyltransferase Inhibitor


FTase-IN-1 (compound 17a, CAS 2490538-41-3) is a synthetic small-molecule farnesyltransferase (FTase) inhibitor belonging to the indolizine-phenothiazine hybrid chemotype . Discovered as part of a series of dual FTase/tubulin polymerization inhibitors, FTase-IN-1 exhibits an FTase IC50 of 0.35 µM and demonstrates nanomolar-range antiproliferative activity across the NCI-60 cancer cell panel with GI50 values ranging from 1.8 to 6.5 nM . The compound is characterized by a C23H16N2O2S formula (MW 384.45) and is commercially available for research use from multiple suppliers under the catalog name FTase-IN-1 .

Why FTase-IN-1 Cannot Be Simply Replaced by Other FTase Inhibitors


Substituting FTase-IN-1 with other commercially available FTase inhibitors (such as Tipifarnib, Lonafarnib, or FTI-277) risks introducing a fundamentally different pharmacological profile. FTase-IN-1 belongs to a first-in-class chemotype of indolizine-phenothiazine hybrids that exhibit a dual mechanism—inhibiting both farnesyltransferase and tubulin polymerization—a combination not shared by classical FTase inhibitors . Within its own congener series, subtle structural modifications on the indolizine-phenothiazine scaffold produce divergent selectivity profiles; for instance, compound 17f is a balanced dual inhibitor (FTase IC50 0.39 µM; tubulin IC50 1.11 µM), whereas FTase-IN-1 (17a) was reported as a specific FTase inhibitor . Consequently, indiscriminate substitution among FTase inhibitors or even among series members would confound biological interpretation, as it would alter the balance between FTase inhibition and tubulin-targeting activity, along with associated cytotoxicity profiles .

Quantitative Differentiation of FTase-IN-1 Relative to Analogs and In-Class Alternatives


FTase Inhibitory Potency of FTase-IN-1 Compared with Lonafarnib

FTase-IN-1 inhibits human farnesyltransferase with an IC50 of 0.35 µM . In contrast, the clinically advanced oral FTase inhibitor Lonafarnib (SCH 66336) exhibits an FTase IC50 of 1.9 nM in cell-free assays, representing a potency difference of approximately 184-fold in favor of Lonafarnib . This comparison underscores that FTase-IN-1 is not intended as a direct potency replacement for clinical-stage FTase inhibitors; rather, its value proposition lies in its distinct indolizine-phenothiazine scaffold and dual-target pharmacological profile, which confer unique functional properties absent in classical FTase inhibitors .

Farnesyltransferase Inhibition Cancer Therapeutics Enzyme Assay

NCI-60 Antiproliferative Activity: FTase-IN-1 Achieves Low Nanomolar GI50 Values

FTase-IN-1 suppressed cell growth across a panel of sensitive cancer cell lines within the NCI-60 screen, achieving GI50 values in the range of 1.8 to 6.5 nM at a treatment concentration of 10 µM for 48 hours . The most responsive lines included NCI-H522 (lung cancer), COLO-205 and HT29 (colon cancer), SF-539 (glioblastoma), OVCAR-3 (ovarian cancer), A498 (renal cancer), and notably MDA-MB-435 (melanoma) . While direct NCI-60 GI50 comparator data for classical FTase inhibitors tested under identical conditions is not available, the low nanomolar GI50 values observed are comparable to or exceed the antiproliferative potency reported for Lonafarnib in select tumor cell lines (IC50 values in the range of 10–400 nM depending on cell type) .

Antiproliferative Activity NCI-60 Panel Oncology Screening

Dual-Target Profile Within the Indolizine-Phenothiazine Chemotype: FTase-IN-1 vs. Congener 17f

Within the indolizine-phenothiazine chemotype, the balance between FTase inhibition and tubulin polymerization inhibition varies with structural modification. FTase-IN-1 (compound 17a) is characterized as a specific FTase inhibitor (FTase IC50 0.35 µM) in published descriptions . By contrast, congener 17f (Tubulin polymerization-IN-25) functions as a balanced dual inhibitor with an FTase IC50 of 0.39 µM and a tubulin polymerization IC50 of 1.11 µM . This subtle structural variation (within the ketone series 17a–f) reveals that FTase-IN-1 (17a) is positioned at the FTase-selective end of the dual-inhibitor spectrum, with minimal tubulin activity, whereas 17f achieves significant dual-target engagement . This differential profile enables researchers to select between an FTase-dominant tool compound (FTase-IN-1) and a balanced dual inhibitor (17f) depending on the experimental hypothesis.

Dual Inhibition Tubulin Polymerization Structure-Activity Relationship

Scaffold Novelty: Indolizine-Phenothiazine Hybrids as First-in-Class Dual FTase/Tubulin Agents

FTase-IN-1 belongs to the first reported series of indolizine-phenothiazine hybrids designed as dual farnesyltransferase and tubulin polymerization inhibitors . This scaffold distinctively combines the phenothiazine core—a privileged structure in tubulin-targeting antimitotic agents (e.g., phenothiazine derivative 14, tubulin IC50 9.48 µM)—with an indolizine moiety known for FTase inhibition, resulting in a hybrid chemotype not represented among existing FTase inhibitors (e.g., Tipifarnib, Lonafarnib, or FTI-277) . Unlike classical peptidomimetic FTase inhibitors (FTI-277 series) or the non-peptidomimetic clinical candidates Tipifarnib and Lonafarnib, the indolizine-phenothiazine scaffold was rationally designed through molecular hybridization to achieve synergistic antitumor activity via simultaneous engagement of two mechanistically distinct targets . This structural and conceptual novelty provides a unique intellectual property position and a differentiated pharmacological tool for exploring dual-inhibition strategies in oncology research.

Molecular Hybridization Scaffold Novelty Medicinal Chemistry

Limitations of Available Evidence for FTase-IN-1

A critical assessment of the publicly available data for FTase-IN-1 reveals several evidentiary limitations that should inform procurement decisions. (1) No peer-reviewed selectivity data against the closely related geranylgeranyltransferase type I (GGTase I) or other prenyltransferases have been reported for FTase-IN-1; selectivity claims from vendor product pages are unsubstantiated by published GGTase I IC50 values. (2) No head-to-head dose-response comparisons with other FTase inhibitors in the same assay have been published. (3) Tubulin polymerization IC50 data specifically for FTase-IN-1 (17a) is not available in the primary literature, in contrast to congener 17f (IC50 1.11 µM). (4) In vivo pharmacokinetic, toxicity, or efficacy data have not been reported. (5) The primary reference is the sole peer-reviewed source; all vendor datasheets derive their information from this single study. These gaps limit the strength of any comparative claims and should prompt researchers to request additional characterization data from suppliers or conduct independent validation prior to large-scale procurement.

Data Transparency Evidence Gaps Procurement Consideration

High-Value Application Scenarios for FTase-IN-1 Based on Differentiated Evidence


Mechanistic Deconvolution of FTase-Selective vs. Dual FTase/Tubulin Antitumor Effects

Researchers investigating the contribution of farnesyltransferase inhibition versus tubulin polymerization disruption to the observed cytotoxicity of indolizine-phenothiazine hybrids can employ FTase-IN-1 (17a) as the FTase-selective tool compound, paired with compound 17f as the balanced dual inhibitor. The evidence demonstrates that both compounds exhibit comparable FTase IC50 values (~0.35 vs. 0.39 µM), but FTase-IN-1 (17a) lacks the tubulin polymerization activity documented for 17f (IC50 1.11 µM), enabling clean dissection of each mechanism's contribution to the low nanomolar GI50 profiles seen in NCI-60 screening .

Broad-Spectrum Antiproliferative Screening in Oncology Drug Discovery

FTase-IN-1 has demonstrated consistent, low nanomolar GI50 values (1.8–6.5 nM) across a diverse panel of cancer histotypes in the NCI-60 screen, including lung, colon, glioblastoma, ovarian, renal, and melanoma cell lines . This makes FTase-IN-1 suitable as a reference compound or starting point for broad-spectrum antiproliferative screening programs or as a positive control for FTase-targeting strategies within NCI-60-based assays, where cross-comparison with other indolizine-phenothiazine congeners has already been established .

Chemical Biology Tool for FTase Inhibition with a Structurally Orthogonal Scaffold

For laboratories studying protein prenylation pathways, FTase-IN-1 provides a structurally orthogonal tool compound that is chemically distinct from classical peptidomimetic (FTI-277 series) and non-peptidomimetic (Tipifarnib, Lonafarnib) FTase inhibitors . The indolizine-phenothiazine scaffold may circumvent resistance mechanisms or off-target effects associated with established chemotypes. Researchers investigating structure-activity relationships in FTase inhibition, or those seeking a backup series to mitigate scaffold-specific liabilities, can justify procurement of FTase-IN-1 based on this structural differentiation .

Medicinal Chemistry Hit-to-Lead Optimization on the Indolizine-Phenothiazine Series

FTase-IN-1 (17a) represents a key reference compound within the structure-activity relationship landscape of indolizine-phenothiazine hybrids. With the ketone series 17a–f systematically explored in the primary publication, FTase-IN-1 serves as the baseline for FTase-dominant activity . Medicinal chemistry teams pursuing optimization of this chemotype—whether aiming to enhance dual-inhibition balance, improve solubility (predicted LogP 5.5), or introduce selectivity against GGTase I—can use FTase-IN-1 as a well-characterized starting point with published synthetic routes and biological data in hand .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.